molecular formula C8H6FN3O5 B8209011 N-(4-fluoro-2,6-dinitrophenyl)acetamide

N-(4-fluoro-2,6-dinitrophenyl)acetamide

Cat. No.: B8209011
M. Wt: 243.15 g/mol
InChI Key: LRJBBIRVQSXOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2,6-dinitrophenyl)acetamide is a chemical compound with the molecular formula C8H6FN3O5 and a molecular weight of 243.15 g/mol . It is characterized by the presence of a fluoro group and two nitro groups on a phenyl ring, along with an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2,6-dinitrophenyl)acetamide typically involves the nitration of 4-fluoroacetanilide followed by the introduction of the acetamide group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial methods also include purification steps such as recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluoro-2,6-dinitrophenyl)acetamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-fluoro-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluoro-6-nitrophenyl)acetamide
  • N-(4-chloro-2,6-dinitrophenyl)acetamide
  • N-(4-bromo-2,6-dinitrophenyl)acetamide

Uniqueness

N-(4-fluoro-2,6-dinitrophenyl)acetamide is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-(4-fluoro-2,6-dinitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O5/c1-4(13)10-8-6(11(14)15)2-5(9)3-7(8)12(16)17/h2-3H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJBBIRVQSXOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.